molecular formula C17H15NO3 B1248736 Michelalbine

Michelalbine

Cat. No. B1248736
M. Wt: 281.3 g/mol
InChI Key: CKIYSMRPIBQTHQ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Michelalbine is an aporphine alkaloid.

Scientific Research Applications

Stereochemistry and Synthesis

  • Michelalbine, along with ushinsunine, is an aporphine alkaloid isolated from Michelia species, exhibiting unique structural features. The study by Kunitomo et al. (1971) focuses on the absolute stereochemistry of these bases and the synthesis of racemic michelalbine, highlighting its significance in chemical research and synthesis (Kunitomo et al., 1971).

Potential Therapeutic Applications

  • In the field of diabetes treatment, michelalbine has been identified as a promising phytochemical. Kausar et al. (2022) noted its potential in targeting human amylin peptide and dipeptidyl peptidase-4, which are key biological targets in diabetic nephropathy. This suggests its therapeutic potential in anti-hyperglycemia and anti-hyperamylinemia effects (Kausar et al., 2022).

Chemotaxonomy and Novel Agent Search

  • Chen et al. (2008) investigated the chemical constituents of Michelia alba leaves, which included michelalbine. This study contributes to understanding chemotaxonomy and searching for novel agents from plants like Michelia alba, where michelalbine is one of the significant compounds (Chen et al., 2008).

properties

Product Name

Michelalbine

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

(12S,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

InChI

InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16+/m0/s1

InChI Key

CKIYSMRPIBQTHQ-JKSUJKDBSA-N

Isomeric SMILES

C1CN[C@@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Canonical SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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